molecular formula C25H29N3O4 B2550602 5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1798660-68-0

5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2550602
CAS No.: 1798660-68-0
M. Wt: 435.524
InChI Key: WLXBUNPSHYGSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted with two key moieties:

  • Pyrrolidin-2-yl group: Modified at the 1-position by a 4-tert-butylbenzoyl group, introducing steric bulk and lipophilicity.

The tert-butyl group enhances metabolic stability by resisting oxidative degradation, while the dimethoxyphenyl moiety may facilitate interactions with aromatic residues in biological targets .

Properties

IUPAC Name

(4-tert-butylphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-25(2,3)18-11-8-16(9-12-18)24(29)28-14-6-7-19(28)23-26-22(27-32-23)17-10-13-20(30-4)21(15-17)31-5/h8-13,15,19H,6-7,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXBUNPSHYGSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (CAS Number: 1798660-68-0) is a compound of interest due to its potential biological activities. This oxadiazole derivative has been synthesized and studied for its pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C25H29N3O4
  • Molecular Weight : 435.5 g/mol
  • Structure : The compound features a pyrrolidine ring and a 1,2,4-oxadiazole moiety, which are known to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its cytotoxic effects against cancer cell lines and its mechanism of action.

Antiproliferative Activity

Research indicates that derivatives of oxadiazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • A study demonstrated that certain oxadiazole derivatives showed IC50 values in the sub-micromolar range against human leukemia cell lines (CEM-13, MT-4) and other cancer types including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .
  • The compound has been shown to induce apoptosis in these cell lines, suggesting a mechanism involving programmed cell death .
Cell Line IC50 Value (µM) Reference
MCF-715.63
U-937< 2.78
HeLaNot specified

The mechanism by which this compound exerts its effects involves:

  • Topoisomerase Inhibition : Some studies have indicated that oxadiazole derivatives can inhibit topoisomerase I activity, which is crucial for DNA replication and transcription .
  • Apoptosis Induction : Flow cytometry assays revealed that the compound triggers apoptotic pathways in targeted cancer cells by increasing p53 expression levels and activating caspase cascades .

Case Studies

A notable study focused on the synthesis and evaluation of a library of oxadiazole derivatives, including the one . The findings highlighted:

  • Cytotoxicity Testing : The compound exhibited notable cytotoxicity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines.
  • Structure-Activity Relationship (SAR) : Modifications to the oxadiazole structure significantly impacted biological potency, emphasizing the importance of specific functional groups in enhancing activity .

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the biological potential of oxadiazole derivatives. The following sections detail specific applications and findings related to 5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that compounds with similar structures showed effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
  • The presence of functional groups on the oxadiazole ring enhances interaction with microbial targets, leading to increased efficacy .

Antioxidant Properties

Oxadiazoles are also recognized for their antioxidant capabilities:

  • Compounds in this class have been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress .
  • The antioxidant activity is often linked to the presence of methoxy groups in the phenyl ring, which stabilize radical species .

Anticancer Potential

The anticancer properties of oxadiazoles are well-documented:

  • Studies have reported that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways .

Case Study 1: Antimicrobial Efficacy

A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity. Among them, compounds similar to this compound were found to exhibit comparable or superior antibacterial activity when tested against clinical isolates .

Case Study 2: Antioxidant Activity Assessment

In a comparative study of several oxadiazole derivatives for antioxidant activity using DPPH radical scavenging assays, compounds with methoxy substitutions demonstrated significant scavenging abilities. The structure–activity relationship analysis indicated that the positioning of substituents plays a critical role in enhancing antioxidant properties .

Chemical Reactions Analysis

Cyclodehydration Reactions

A common approach involves cyclodehydration of acylhydrazides or related intermediates. For example, 1,2,4-oxadiazoles can form via the reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions. This method often uses reagents like triphosgene (T3P) or EDC to activate carboxylic acids, followed by cyclization .

Microwave-Assisted Methods

The synthesis of this compound may leverage microwave irradiation to enhance reaction efficiency and reduce reaction times. This approach is often used for oxadiazole derivatives to improve purity and yield, particularly in multi-step protocols.

Reaction Mechanisms

The formation of 1,2,4-oxadiazoles generally proceeds through heterocyclization involving nucleophilic attack and elimination steps. For the target compound, the synthesis likely involves:

  • Acyl Transfer : Formation of an acylated pyrrolidine intermediate.

  • Cyclization : Reaction of the intermediate with a oxadiazole precursor (e.g., amidoxime or acylhydrazide).

  • Dehydration : Elimination of water or other byproducts to form the heterocyclic ring .

Purification and Characterization

Purification typically involves HPLC (e.g., Luna Column C-18 with MeOH/H₂O gradients) and column chromatography . Characterization relies on NMR (¹H and ¹³C) and ESI-MS for structural confirmation .

Reactivity and Functional Group Transformations

The compound’s reactivity stems from its oxadiazole ring and substituents (e.g., tert-butylbenzoyl, dimethoxyphenyl). Potential reactions include:

  • Alkylation/Acylation : Modification of the oxadiazole ring via nucleophilic substitution.

  • Hydrolysis : Cleavage of the pyrrolidine acyl group under basic or acidic conditions.

  • Oxidation/Reduction : Alter

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

5-[1-(2-Chloro-5-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
  • Substituents : The benzoyl group is substituted with Cl and F at the 2- and 5-positions.
  • The molecular weight (431.85 g/mol) is slightly higher than the target compound due to halogen atoms .
  • Activity: No direct activity data provided, but halogenated analogs are often explored for antimicrobial or antiviral properties.
3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
  • Substituents : The benzoyl group has 3-fluoro and 4-methoxy substituents.
  • Impact : The fluoro atom increases electronegativity, while methoxy adds electron-donating character. This combination balances electronic effects, possibly improving solubility (Molecular Weight: 427.43 g/mol) .
5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • Substituents : 5-Chloro and 2-methoxy on the benzoyl group.
  • Impact : The chloro group enhances lipophilicity, while methoxy may direct molecular orientation in binding pockets. This compound is supplied by three vendors, indicating research interest .

Variations in the Aryl Group on the Oxadiazole Core

2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
  • Substituents : 4-Bromophenyl and 3,4-dimethoxyphenyl .
  • Activity : Exhibited 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The dimethoxyphenyl group likely contributes to this activity, similar to the target compound .
3-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride
  • Substituents : Pyridin-4-yl replaces the dimethoxyphenyl group.

Physicochemical and Structural Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Evidence ID
Target Compound C₂₆H₃₀N₄O₄ 474.54 4-tert-butylbenzoyl, 3,4-dimethoxyphenyl High lipophilicity, metabolic stability [4, 6]
5-[1-(2-Chloro-5-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-oxadiazole C₂₁H₁₉ClFN₃O₄ 431.85 2-Cl, 5-F Electron-withdrawing effects [4]
3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-oxadiazole C₂₂H₂₂FN₃O₅ 427.43 3-F, 4-methoxy Balanced electronic profile [6]
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole C₁₉H₁₇BrN₂O₄ 417.26 4-Bromophenyl 61.9% anti-inflammatory activity [3]

Key Research Findings

  • Anti-inflammatory Potential: The 3,4-dimethoxyphenyl group is associated with significant anti-inflammatory activity (59.5–61.9%), as seen in . The target compound’s dimethoxyphenyl moiety may confer similar benefits .
  • Metabolic Stability : The tert-butyl group in the target compound likely enhances resistance to enzymatic degradation compared to halogenated analogs .
  • Supplier Trends : Compounds like 5-[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole have multiple suppliers, suggesting utility in drug discovery pipelines .

Q & A

Q. Table 1: Comparative Synthesis Conditions

StepSolventCatalystTemperatureYield (%)Reference
Oxadiazole CyclizationEtOH/DMFKOHReflux66–82
Pyrrolidine CouplingDCM/THFEDCIRT70–85

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Answer:

  • 1H/13C NMR : Key signals include:
    • 3,4-Dimethoxyphenyl : δ 3.85–3.89 (s, OCH₃), aromatic protons at δ 6.8–7.2 .
    • Pyrrolidin-2-yl : Multiplet signals at δ 3.4–3.6 (pyrrolidine CH₂) and δ 1.29 (s, C(CH₃)₃) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole ring (C=N, ~1600 cm⁻¹) .
  • HPLC/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>95%) .

Critical Note : Assign stereochemistry (if applicable) via NOESY or X-ray crystallography, as pyrrolidine substituents may exhibit conformational isomerism .

Basic: How can researchers design initial biological screening assays to evaluate this compound’s activity?

Answer:

  • Cell-Based Assays :
    • Cytotoxicity : MTT or CellTiter-Glo® assays (e.g., IC₅₀ determination in cancer cell lines like T47D or MX-1) .
    • Apoptosis Induction : Flow cytometry for Annexin V/PI staining or caspase-3/7 activation .
  • Targeted Assays :
    • Enzyme Inhibition : Fluorescence polarization for IGF-II receptor binding (TIP47 target validation) .
    • Antiviral Profiling : Plaque reduction assays against SARS-CoV-2 or related coronaviruses .

Q. Table 2: Example Screening Data

Assay TypeCell Line/ModelResult (IC₅₀/EC₅₀)Reference
CytotoxicityT47D (Breast)1.2 µM
Caspase ActivationColorectal3-fold increase

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency and selectivity?

Answer:

  • Substituent Variation :
    • 5-Position : Replace 3,4-dimethoxyphenyl with electron-deficient heterocycles (e.g., pyridyl or thiophene) to enhance target binding .
    • Pyrrolidine Core : Introduce chiral centers (R/S isomers) to probe stereochemical effects on activity .
  • Methodology :
    • Parallel Synthesis : Generate derivatives via combinatorial chemistry (e.g., Ugi or Suzuki coupling) .
    • Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict interactions with TIP47 or viral proteases .

Key Finding : 5-(3-Chlorothiophen-2-yl) analogs showed 10-fold higher in vivo activity in MX-1 tumor models .

Advanced: What strategies are effective for identifying the molecular target of this compound when mechanistic data is conflicting?

Answer:

  • Photoaffinity Labeling : Use a bifunctional probe (e.g., diazirine-modified analog) to crosslink and isolate target proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes whose loss abrogates compound activity .
  • Validation : Co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to confirm binding to candidates like TIP47 .

Contradiction Resolution : If conflicting data arise (e.g., variable activity across cell lines), validate using orthogonal assays (e.g., thermal shift vs. functional assays) and control for cell permeability differences .

Advanced: How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) to explain reduced in vivo efficacy .
  • Formulation Optimization : Use nanoemulsions or liposomes to enhance bioavailability .
  • Data Normalization : Adjust dosing regimens based on allometric scaling (e.g., mg/kg vs. body surface area) .

Case Study : Compound 4l showed poor oral bioavailability due to first-pass metabolism but achieved tumor regression in MX-1 models via intraperitoneal delivery .

Advanced: What methodologies are recommended for analyzing contradictory results in structural or mechanistic studies?

Answer:

  • Crystallographic Validation : Resolve ambiguous NMR/IR data with X-ray structures to confirm regiochemistry .
  • Dose-Response Analysis : Re-evaluate activity at multiple concentrations to rule out assay-specific artifacts .
  • Multivariate Statistics : Apply PCA or clustering to identify outliers in high-throughput datasets .

Example : Conflicting cytotoxicity data may arise from batch-to-batch impurity variations; address via rigorous HPLC purity checks (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.